2-(Benzyloxyethoxyethoxy)ethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

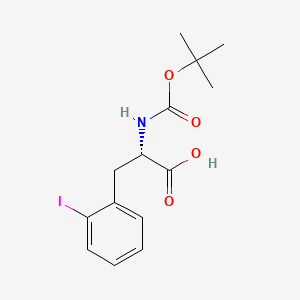

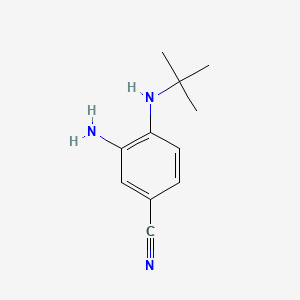

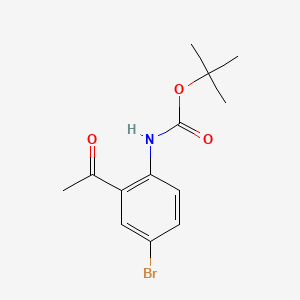

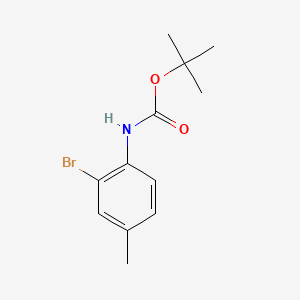

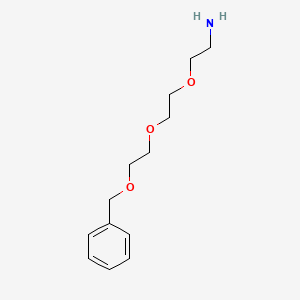

“2-(Benzyloxyethoxyethoxy)ethylamine” is a compound with the molecular formula C13H21NO3 . It is also known by other names such as Benzyl-PEG3-amine . The compound has a molecular weight of 239.31 g/mol .

Molecular Structure Analysis

The compound has a complex structure with multiple ether and amine groups. The InChI representation of the molecule is InChI=1S/C13H21NO3/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5H,6-12,14H2 . The Canonical SMILES representation is C1=CC=C (C=C1)COCCOCCOCCN .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 239.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 10 . The exact mass and monoisotopic mass of the compound are 239.15214353 g/mol . The topological polar surface area of the compound is 53.7 Ų . The compound has a heavy atom count of 17 . The compound has a formal charge of 0 .

Scientific Research Applications

Synthesis and Chemical Reactivity

Synthesis of Amines : Research has shown methodologies for synthesizing amines with similar structures, emphasizing the importance of such compounds in chemical synthesis and drug development (Jin Yi-cui, 2005). These methodologies could potentially be applied to or adapted for the synthesis of 2-(Benzyloxyethoxyethoxy)ethylamine, highlighting its relevance in the synthesis of complex amines.

Copper(I)-Dioxygen Reactivity : Studies on the reactivity of copper(I)-dioxygen complexes with bidentate ligands similar in structure to this compound reveal the nuanced role of substituents on ligand reactivity and the formation of specific copper complexes (M. Taki et al., 2002). Such research underscores the potential of this compound in modulating metal-catalyzed reactions, which are critical in various synthetic and industrial processes.

Anti-Juvenile Hormone Agents : The synthesis and biological evaluation of compounds structurally related to this compound have identified their potential as anti-juvenile hormone agents, which could impact the development of insect control strategies (Hanae Ishiguro et al., 2003). Such applications highlight the broader relevance of this compound in fields beyond basic chemical research, including agricultural and environmental sciences.

Cascade Reactions for Bioactive Compounds : Research demonstrates the use of related chemical structures in cascade reactions to synthesize bioactive compounds, including serotonin receptor agonists (S. Porcu et al., 2018). This suggests that this compound could be a precursor or intermediate in the synthesis of pharmacologically relevant molecules.

Advanced Materials and Catalysis

- Polymer Synthesis : The catalytic activities and specific interactions of compounds with functionalities similar to this compound have been explored for the synthesis of polymers, indicating potential applications in material science (M. M. Fijten et al., 2008). Such polymers could have applications ranging from biocompatible materials to novel functional materials for specific industrial applications.

Future Directions

Future research directions could include further exploration of the compound’s potential applications in medicinal chemistry, given the known activities of structurally similar compounds . Additionally, more detailed studies on the compound’s synthesis, chemical reactions, and mechanism of action could provide valuable insights .

Mechanism of Action

Target of Action

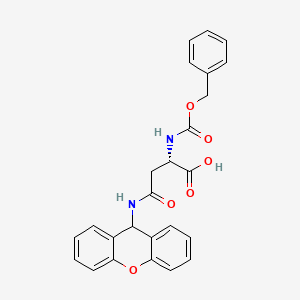

2-(Benzyloxyethoxyethoxy)ethylamine, also known as Benzyl-PEG3-amine, is primarily used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . The primary targets of this compound are therefore the E3 ubiquitin ligase and the target protein identified for degradation .

Mode of Action

The compound acts as a linker in PROTACs, connecting two different ligands . One ligand is for the E3 ubiquitin ligase, and the other is for the target protein . By bringing these two entities into close proximity, the compound facilitates the transfer of ubiquitin to the target protein . This marks the protein for degradation by the proteasome, a complex that breaks down proteins in the cell .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of target proteins, the compound indirectly influences numerous downstream effects, depending on the function of the degraded protein .

Result of Action

The primary result of the action of this compound is the degradation of the target protein . This can have a variety of effects at the molecular and cellular level, depending on the role of the degraded protein . For example, if the target protein is a key player in a disease pathway, its degradation could potentially halt or slow the progression of the disease .

Biochemical Analysis

Biochemical Properties

2-(Benzyloxyethoxyethoxy)ethylamine plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs. PROTACs contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest . The interaction between this compound and these biomolecules facilitates the degradation of target proteins, thereby modulating various biochemical pathways .

Cellular Effects

This compound influences various cellular processes by facilitating the degradation of specific proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by targeting proteins for degradation . The impact on cell function includes alterations in protein levels, which can lead to changes in cellular behavior and responses .

Molecular Mechanism

The mechanism of action of this compound involves its role as a linker in PROTACs. It binds to both the E3 ubiquitin ligase and the target protein, bringing them into proximity and promoting the ubiquitination and subsequent degradation of the target protein . This process can lead to the inhibition or activation of specific enzymes and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that the stability of this compound is crucial for its effectiveness in degrading target proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively degrade target proteins without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. It interacts with enzymes and cofactors that facilitate the ubiquitination and degradation of target proteins . This interaction can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is crucial for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s activity and its ability to degrade target proteins .

Properties

IUPAC Name |

2-[2-(2-phenylmethoxyethoxy)ethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5H,6-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZPJPHAPLBNCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86770-75-4 |

Source

|

| Record name | 2-[2-[2-(Phenylmethoxy)ethoxy]ethoxy]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86770-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.